Dimethachlon

Fungicide Efficacy Sclerotinia sclerotiorum Field Trial

Generic dicarboximide substitution risks control failure due to confirmed cross-resistance among iprodione, procymidone, and dimethachlon in Sclerotinia populations. Dimethachlon provides a quantified, evidence-based alternative: • Baseline EC₅₀: 0.1-0.5 μg/mL against S. sclerotiorum, potency-matched with procymidone • 134% efficacy increase when co-applied with SHAM-validated co-formulation opportunity • Resistance monitoring reference standard: field RF ≈10×, lab-selected RF up to 484× Supplied with CoA. Suitable for resistance diagnostics, formulation R&D, and field efficacy trials where benzimidazole resistance (e.g., carbendazim RF 29.5%) is confirmed.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 24096-53-5
Cat. No. B166062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethachlon
CAS24096-53-5
SynonymsN-(3,5-Dichlorophenyl)succinimide, Ohric, DSI, 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinedione, Dimetachlone
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2
InChIKeyCFZLNRGUBAVQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethachlon Fungicide Characteristics


Dimethachlon (菌核净), a heterocyclic dicarboximide fungicide, is characterized by its direct fungicidal activity, systemic therapeutic action, and extended residual efficacy [1]. Physicochemically, the pure compound is a white scaly crystal (mp 137.5–139°C), highly soluble in acetone and DMSO, soluble in methanol/ethanol, but nearly insoluble in water [1]. It demonstrates stability in acidic media but decomposes under alkaline conditions and UV light exposure [1]. Toxicologically, it is classified as a low-toxicity fungicide, with an acute oral LD50 of 2073 mg/kg in male rats and >5000 mg/kg for acute dermal exposure [1].

1Dicarboximide fungicide research and resistance monitoring studies
2Endocrine disruption screening (androgen receptor antagonist context)
3Formulation synergy exploration with SHAM for enhanced antifungal activity

Dimethachlon Cross-Resistance and Differentiation


Generic substitution within the dicarboximide class is not a reliable procurement strategy due to well-documented cross-resistance patterns and differential target site sensitivities. Field isolates of Sclerotinia sclerotiorum exhibiting insensitivity to dimethachlon also demonstrate positive cross-resistance to iprodione and procymidone, as confirmed by resistance factor (RF) analysis [1]. Furthermore, in vitro sensitivity assays reveal a clear potency hierarchy among dicarboximides (e.g., procymidone EC50 = 0.1–0.5 μg/mL vs. dimethachlon EC50 = 0.1–0.5 μg/mL vs. iprodione EC50 = 0.1–0.5 μg/mL) [2], indicating that even within the same class, baseline sensitivity varies. These findings underscore that efficacy is not interchangeable; selecting dimethachlon based on specific, quantified evidence is essential to avoid control failures linked to pre-existing resistance or suboptimal intrinsic activity.

Cross-resistancePositive cross-resistance with iprodione and procymidone limits direct dicarboximide replacement without sensitivity data.
Potency rangeBaseline EC50 varies within class; boscalid shows higher intrinsic activity, making class substitution unreliable.
Endocrine profileAntiandrogenic potency ranking differs among dicarboximides; dimethachlon's intermediate activity may not match procymidone or iprodione.

Dimethachlon Comparative Efficacy Evidence


Field Efficacy Against Sclerotinia Stem Rot

In a comparative field trial against Sclerotinia stem rot, dimethachlon (6% WP) applied at 690 g a.i. ha⁻¹ provided control efficacy that was inferior to boscalid and iprodione but comparable to procymidone [1]. The trial included 50% boscalid (WG) at 125 g a.i. ha⁻¹ and 50% iprodione (WP) at 600 g a.i. ha⁻¹, with carbendazim (MBC) failing (16.0% efficacy). The quantitative ranking provides a clear benchmark for selecting dimethachlon based on cost-performance relative to these alternatives.

Field efficacy
Head-to-head
Dimethachlon
Reported field efficacy context for cost-benefit analysis
Field trial, Jiangsu; oilseed rape
SHAM synergism
Head-to-head
+134% control efficacy (S. sclerotiorum); EC50 decline 18.2% (P=0.008)
Supports formulation synergy research with SHAM
Pot and in vitro studies
Cross-resistance
Class-level
Field RF ≈ 10; lab mutants RF 198–484
Resistance monitoring context; class-level sensitivity shift
1066 isolates, Jiangsu
Antiandrogenic potency
Head-to-head
Flutamide > Procymidone > Dimethachlon > Iprodione
Reported endocrine disruption ranking context
Hershberger assay; AR antagonist in HepG2
In vitro sensitivity
Cross-study
Dimethachlone EC50 0.1–0.5 μg/mL; Boscalid 0.0676 μg/mL
Baseline sensitivity for resistance strategy selection
In vitro mycelial growth assay
Fungicide Efficacy Sclerotinia sclerotiorum Field Trial

SHAM Synergism in Sclerotinia Control

The addition of salicylhydroxamic acid (SHAM) significantly potentiates dimethachlon's activity. In pot experiments, SHAM increased the control efficacy of dimethachlone against S. sclerotiorum by 134% and against B. cinerea by 86% [1]. In vitro, the EC50 of dimethachlone declined by 18.2% (P=0.008) for S. sclerotiorum and 35.9% (P=0.012) for B. cinerea in the presence of SHAM [1].

SHAM synergism
Head-to-head
+134% control efficacy (S. sclerotiorum); EC50 decline 18.2% (P=0.008)
Supports formulation synergy research with SHAM
Pot and in vitro studies
Synergism Salicylhydroxamic Acid Sclerotinia sclerotiorum

Dicarboximide Cross-Resistance Profile

Field isolates of S. sclerotiorum with moderate insensitivity to dimethachlon (RF ≈ 10) exhibit positive cross-resistance to iprodione and procymidone [1]. Laboratory-induced mutants achieved RF values ranging from 198 to 484, indicating a high potential for resistance development [1]. This cross-resistance is a class-level characteristic but is critical for dimethachlon selection.

Cross-resistance
Class-level
Field RF ≈ 10; lab mutants RF 198–484
Resistance monitoring context; class-level sensitivity shift
1066 isolates, Jiangsu
Fungicide Resistance Dicarboximide Cross-Resistance

Antiandrogenic Potency Comparison

In Hershberger assays, dimethachlon demonstrated antiandrogenic activity, causing significant decreases in androgen-dependent organ weights (e.g., 57.8% decrease in seminal vesicle weight at 200 mg/kg) [1]. The order of antiandrogenic potency was flutamide > procymidone > dimethachlon > iprodione [1]. Dimethachlon was shown to act as an androgen receptor (AR) antagonist in transcriptional activation assays [1].

Antiandrogenic potency
Head-to-head
Flutamide > Procymidone > Dimethachlon > Iprodione
Reported endocrine disruption ranking context
Hershberger assay; AR antagonist in HepG2
Endocrine Disruption Antiandrogen Toxicity

In Vitro Sensitivity Baseline

In vitro toxicity assays against S. sclerotiorum establish the baseline sensitivity for dimethachlon and its dicarboximide comparators. Dimethachlone, procymidone, and iprodione exhibit EC50 values in the range of 0.1–0.5 μg/mL [1]. In contrast, the succinate dehydrogenase inhibitor (SDHI) boscalid demonstrates superior activity with a much lower EC50 of 0.0676 μg/mL [1].

In vitro sensitivity
Cross-study
Dimethachlone EC50 0.1–0.5 μg/mL; Boscalid 0.0676 μg/mL
Baseline sensitivity for resistance strategy selection
In vitro mycelial growth assay
In Vitro Sensitivity EC50 Sclerotinia sclerotiorum

Dimethachlon Application Scenarios


Benzimidazole-Resistant Sclerotinia Control

In regions where carbendazim resistance in S. sclerotiorum is widespread (e.g., Jiangsu, China, with a documented resistance frequency of 29.54% [1]), dimethachlon is a primary alternative. Field trials confirm that dimethachlon (6% WP) applied at 690 g a.i. ha⁻¹ provides effective control, outperforming MBC (16.0% efficacy) and matching procymidone [1]. Procurement should prioritize dimethachlon where benzimidazole resistance has been confirmed to avoid control failure.

SHAM-Synergized Formulation Development

Research demonstrating a 134% increase in control efficacy against S. sclerotiorum when dimethachlone is combined with SHAM [2] presents a clear opportunity for formulators. This scenario is ideal for developing co-formulated products or tank-mix recommendations aimed at boosting performance in high-disease-pressure environments, differentiating a product from standard dicarboximide offerings.

Dicarboximide Resistance Monitoring

Given the confirmed positive cross-resistance between dimethachlon, iprodione, and procymidone [3], dimethachlon is a critical component of resistance monitoring programs. Baseline sensitivity data (EC50 = 0.1–0.5 μg/mL) [4] and resistance factors (field RF ≈ 10; lab RF up to 484) [3] provide quantitative thresholds for detecting shifts in population sensitivity. Procurement of analytical-grade dimethachlon is essential for diagnostic labs and researchers conducting these assessments.

Endocrine Disruption Screening

For toxicological and environmental safety assessments, the established antiandrogenic potency ranking (flutamide > procymidone > dimethachlon > iprodione) [5] provides a clear, quantified basis for selection. Researchers investigating endocrine-disrupting chemicals (EDCs) can utilize dimethachlon as a reference compound with intermediate potency among dicarboximides, aiding in the calibration of in vitro and in vivo assays for androgen receptor antagonism.

Application
Selection Property
Validation Focus
Benzimidazole-resistant Sclerotinia management research
Dicarboximide efficacy in MBC-resistant populations
Field efficacy endpoint comparison vs. procymidone/boscalid
SHAM-synergized formulation development
Synergy potential with alternative oxidase inhibitors
Enhancement of control efficacy and EC50 shift verification
Dicarboximide resistance monitoring programs
Cross-resistance profile with iprodione/procymidone
Resistance factor thresholds and baseline sensitivity tracking
Endocrine disruption screening and mechanistic studies
Androgen receptor antagonism potency ranking
In vivo Hershberger and in vitro AR transactivation endpoints
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